
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of multiple methoxy groups and a benzyloxy group attached to the naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of Friedel-Crafts acylation and alkylation reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Benzyloxy Group Addition: The benzyloxy group can be introduced via a Williamson ether synthesis, where a benzyl halide reacts with a phenol derivative of the naphthalene core in the presence of a strong base like sodium hydride.
Methoxymethyl Group Addition: The methoxymethyl group is typically introduced through a reaction with methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of alkyl or acyl groups at specific positions on the naphthalene ring.
科学的研究の応用
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy and benzyloxy groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-1,2,5-trimethoxynaphthalene: Lacks the methoxymethyl group.
1,2,5-Trimethoxy-4-(methoxymethyl)naphthalene: Lacks the benzyloxy group.
4-(Benzyloxy)-1,2,5-trimethoxybenzene: Has a benzene ring instead of a naphthalene ring.
Uniqueness
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene is unique due to the presence of both benzyloxy and methoxymethyl groups on the naphthalene ring
特性
CAS番号 |
828940-39-2 |
|---|---|
分子式 |
C22H24O5 |
分子量 |
368.4 g/mol |
IUPAC名 |
1,2,5-trimethoxy-7-(methoxymethyl)-4-phenylmethoxynaphthalene |
InChI |
InChI=1S/C22H24O5/c1-23-13-16-10-17-21(18(11-16)24-2)19(12-20(25-3)22(17)26-4)27-14-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3 |
InChIキー |
WZFVBBZTWRMXDZ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC2=C(C(=C1)OC)C(=CC(=C2OC)OC)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


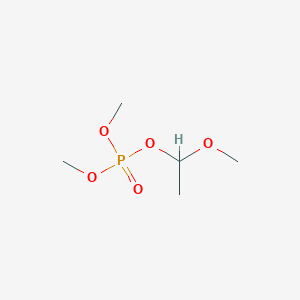

![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14224399.png)

![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
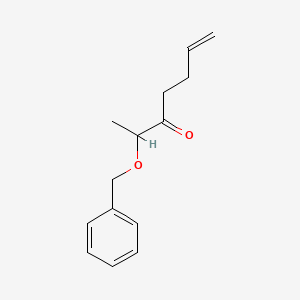
![3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14224423.png)
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]-](/img/structure/B14224444.png)
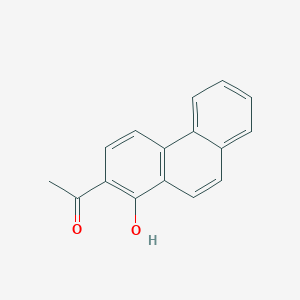

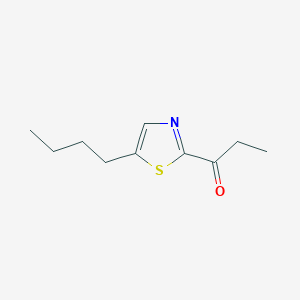
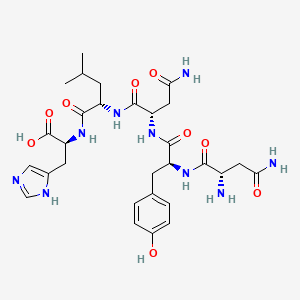
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
